molecular formula C15H5Cl4F3N2O B2490638 6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478040-14-1

6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2490638
CAS No.: 478040-14-1
M. Wt: 428.01
InChI Key: FJZDSGNTLWXWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C15H5Cl4F3N2O and its molecular weight is 428.01. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Properties and Copolymer Synthesis

A study by Beyazyildirim et al. (2006) explored the synthesis and electrochromic properties of conducting copolymers derived from quinoxaline monomers. This research demonstrated the potential of these materials in polymer electrochromic devices, offering insights into their applications in display technologies and smart windows (Beyazyildirim et al., 2006).

Cytotoxic Activity and Antiproliferative Effects

Kadela et al. (2016) investigated a series of quinoxaline derivatives for their cytotoxicity against cancer cell lines. They found that certain derivatives showed higher cytotoxicity than the parent compound, highlighting the potential of these compounds in cancer therapy (Kadela et al., 2016).

Optical and Morphological Studies

A study by Rajalakshmi and Palanisami (2020) focused on the synthesis of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives and their optical properties. They observed phenomena such as aggregation-induced emission and solvatochromism, which could be significant in the development of advanced optical materials (Rajalakshmi & Palanisami, 2020).

Anti-Plasmodial Activity

Marín et al. (2008) synthesized derivatives of quinoxaline for their anti-plasmodial properties. They discovered that certain derivatives were significantly more active against Plasmodium falciparum, the parasite responsible for malaria, than conventional drugs like chloroquine (Marín et al., 2008).

Reactivity and Ligand Synthesis

Adam et al. (2013) explored the reactivity of quinoxalines in ligand synthesis. Their research provided valuable insights into the development of novel ligands for catalysis, which could have implications in various chemical synthesis processes (Adam et al., 2013).

Synthesis of Derivatives for Antibacterial and Antituberculosis Activity

Research by El-Atawy et al. (2019) and Jaso et al. (2005) focused on synthesizing quinoxaline derivatives with significant antibacterial and antituberculosis properties. These studies contribute to the search for new antimicrobial agents in the fight against resistant bacterial strains (El-Atawy et al., 2019) (Jaso et al., 2005).

Corrosion Inhibition Studies

Zarrouk et al. (2014) conducted a study on quinoxalines as corrosion inhibitors for copper, highlighting their potential use in industrial applications involving metal protection (Zarrouk et al., 2014).

Helical Structure Induction in Polymers

Yamamoto et al. (2013) investigated the induction of helical structures in poly(quinoxaline-2,3-diyl)s by introducing chiral groups. This research is significant for developing materials with unique optical and chiral properties (Yamamoto et al., 2013).

Properties

IUPAC Name

6,7-dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Cl4F3N2O/c16-6-2-1-3-7(17)12(6)25-14-13(15(20,21)22)23-10-4-8(18)9(19)5-11(10)24-14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZDSGNTLWXWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Cl4F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.